molecular formula C5H11ClN4 B2910249 (2R)-2-(Azidomethyl)pyrrolidine;hydrochloride CAS No. 2377004-18-5

(2R)-2-(Azidomethyl)pyrrolidine;hydrochloride

Cat. No.: B2910249
CAS No.: 2377004-18-5
M. Wt: 162.62
InChI Key: IDHLIBCIGHPWOB-NUBCRITNSA-N
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Description

(2R)-2-(Azidomethyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative featuring an azidomethyl group at the 2-position of the pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to the reactive azide group, which enables applications in click chemistry for bioconjugation and probe development . The (2R)-stereochemistry ensures enantioselectivity in biological interactions, making it valuable for targeted drug design.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(azidomethyl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c6-9-8-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHLIBCIGHPWOB-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN=[N+]=[N-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CN=[N+]=[N-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377004-18-5
Record name (2R)-2-(azidomethyl)pyrrolidine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(Azidomethyl)pyrrolidine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available (2R)-2-(Hydroxymethyl)pyrrolidine.

    Azidation: The hydroxyl group is converted to an azide group using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.

    Formation of Hydrochloride Salt: The resulting (2R)-2-(Azidomethyl)pyrrolidine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Optimization: Reaction conditions are optimized for maximum yield and purity.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(Azidomethyl)pyrrolidine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF), reflux conditions.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), room temperature.

    Cycloaddition: Copper(I) catalysts, suitable solvents, room temperature.

Major Products Formed

    Substitution: Formation of substituted pyrrolidines.

    Reduction: Formation of (2R)-2-(Aminomethyl)pyrrolidine.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

(2R)-2-(Azidomethyl)pyrrolidine;hydrochloride is a chiral compound with a pyrrolidine ring and an azidomethyl substitution that is utilized in scientific research and industry. It is a non-natural amino acid derivative and a versatile building block in synthesizing peptides and other molecules containing the 2,2-disubstituted glycine motif. The compound exists primarily as a hydrochloride salt, increasing its solubility in aqueous solutions. this compound is classified under azides, known for their reactivity and utility in organic synthesis and medicinal chemistry.

Chemical Properties and Reactions

The molecular formula for this compound is not specified in the search results. The presence of the azide group allows it to participate in various chemical reactions, acting as a versatile intermediate in organic synthesis for nucleophilic substitutions and cycloadditions to form new molecular structures with biological or chemical implications.

Scientific Research Applications

This compound has numerous applications across various scientific fields:

  • Chiral Building Block It is used as a chiral building block in organic synthesis.
  • Peptide Synthesis It serves as a versatile building block in synthesizing peptides and other molecules containing the uncommon 2,2-disubstituted glycine motif.
  • Intermediate in Organic Synthesis Due to the presence of the azide group, it acts as an intermediate, where it can engage in nucleophilic substitutions and cycloadditions.

Mechanism of Action

The mechanism of action of (2R)-2-(Azidomethyl)pyrrolidine;hydrochloride involves its ability to participate in various chemical reactions due to the presence of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares (2R)-2-(Azidomethyl)pyrrolidine hydrochloride with key pyrrolidine derivatives from the evidence:

Compound Name Substituent(s) Molecular Weight (g/mol) CAS Number Key Characteristics
(2R)-2-(Azidomethyl)pyrrolidine hydrochloride Azidomethyl ~180.6 (estimated) Not provided Reactive azide group; chiral center at C2; used in bioconjugation
(2R)-2-Methylpyrrolidine hydrochloride Methyl 135.6 135324-85-5 Simple alkyl substitution; intermediate in alkaloid synthesis (e.g., norconiine)
(R)-2-(2-Chloro-5-fluorophenyl)pyrrolidine hydrochloride 2-Chloro-5-fluorophenyl 236.11 1443538-48-4 Aryl substitution; potential CNS activity (e.g., 5-HT7 receptor modulation)
(2R)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride tert-Butoxymethyl 221.7 Not provided Bulky alkoxy group; enhances lipophilicity; used in custom synthesis
2-(3-Chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride 3-Chlorophenyl, pyrrolidine-carbonyl 355.3 Not provided Dual pyrrolidine motifs; potential protease inhibition or antimicrobial activity

Physicochemical Properties

  • Solubility : Hydrochloride salts generally improve water solubility (e.g., Prolintane hydrochloride in is soluble in water and alcohol) .

Research Findings and Trends

  • Stereochemical Impact: The (2R)-configuration is critical for enantioselective interactions, as seen in norconiine synthesis and boronate ester derivatives (e.g., CAS 149716-73-4) .
  • Diverse Applications :
    • Antimicrobials : Alkyl and aryl derivatives dominate this space .
    • Neurological Agents : Aryl-pyrrolidines target serotonin receptors .
    • Chemical Biology : Azidomethyl derivatives serve as versatile probes .

Biological Activity

(2R)-2-(Azidomethyl)pyrrolidine;hydrochloride is a pyrrolidine derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is notable for its azide functional group, which allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other relevant pharmacological effects.

The synthesis of this compound typically involves converting (2R)-2-(Hydroxymethyl)pyrrolidine to its azide form using sodium azide in a solvent like dimethylformamide (DMF) under reflux conditions. The final product is obtained by treating the azide with hydrochloric acid to form the hydrochloride salt.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrrolidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, amphiphilic pyrrolidines have shown promising activity against pancreatic ductal adenocarcinoma cells, with IC50 values in the micromolar range .

CompoundCell Line TestedIC50 (µM)Reference
This compoundMiaPaCa-2TBD
Oleyl derivativePancreatic cancer2-21

Enzyme Inhibition

Pyrrolidine derivatives have also been investigated for their enzyme inhibition capabilities. Specific studies have shown that they can inhibit various enzymes involved in metabolic pathways, including glycosidases and chitinases. For example, some pyrrolidine derivatives demonstrated significant inhibition against α-D-glucosidase and α-L-fucosidase, suggesting their potential use in managing diabetes and other metabolic disorders .

Other Biological Activities

Beyond anticancer and enzyme inhibition activities, this compound may exhibit other pharmacological effects. Recent literature reviews have consolidated findings on various biological activities associated with pyrrolidine derivatives, including antimicrobial, antiviral, anti-inflammatory, and anticonvulsant effects . This broad spectrum of activity suggests that this compound could be a valuable candidate for further drug development.

Case Studies

  • Anticancer Efficacy : A study investigating a series of amphiphilic pyrrolidine derivatives found that structural modifications significantly influenced their cytotoxicity against cancer cells. The presence of hydrophobic side chains enhanced cellular uptake and cytotoxic effects .
  • Enzyme Inhibition : Research on pyrrolidine-based compounds indicated that specific substitutions could enhance inhibitory potency against key enzymes involved in carbohydrate metabolism. This finding is critical for developing therapeutic agents for conditions like diabetes .

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